REACTION_CXSMILES
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[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([CH:10]=[C:11]([N+:13]([O-])=O)[CH3:12])=[C:5]([Cl:16])[CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.CCOCC>[ClH:9].[ClH:9].[Cl:9][C:7]1[CH:8]=[C:3]([N:2]([CH3:1])[CH3:17])[CH:4]=[C:5]([Cl:16])[C:6]=1[CH2:10][CH:11]([NH2:13])[CH3:12] |f:1.2.3.4.5.6,7.8.9,12.13.14|
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Name
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Quantity
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13.7 g
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Type
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reactant
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Smiles
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CN(C1=CC(=C(C(=C1)Cl)C=C(C)[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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8 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
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Quantity
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40 mL
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Type
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reactant
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Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is then refluxed for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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the mixture is filtered
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate is dried over anhydrous sodium sulphate
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Type
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FILTRATION
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Details
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The precipitated salt is filtered off
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
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Details
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The product is recrystallized from aqueous ethanol-isopropyl ether
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Name
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Type
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|
Smiles
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Cl.Cl.ClC1=C(CC(C)N)C(=CC(=C1)N(C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |